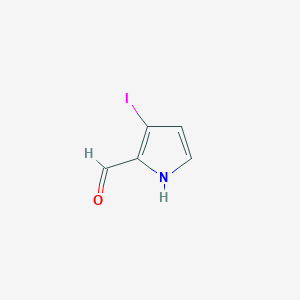

3-Iodo-1H-pyrrole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQXUCNFPOWGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573873 | |

| Record name | 3-Iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-07-2 | |

| Record name | 3-Iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Iodo 1h Pyrrole 2 Carbaldehyde Construction

Regioselective Iodination Protocols

Direct iodination of 1H-pyrrole-2-carbaldehyde is a common and straightforward approach to obtaining the 3-iodo derivative. The electron-withdrawing nature of the carbaldehyde group at the C2 position deactivates the pyrrole (B145914) ring towards electrophilic attack but directs incoming electrophiles to the C3 and C5 positions. Due to a combination of steric and electronic factors, substitution at the C3 position is generally favored, leading to 3-iodo-1H-pyrrole-2-carbaldehyde as the principal product.

Electrophilic Iodination of Pyrrole-2-carbaldehyde Derivatives

Electrophilic iodination is a foundational method for introducing an iodine atom onto the pyrrole ring. This is typically achieved using molecular iodine (I₂) or N-Iodosuccinimide (NIS) as the electrophilic iodine source. commonorganicchemistry.comorganic-chemistry.org While iodine itself is the least reactive halogen in electrophilic aromatic substitutions, the electron-rich nature of the pyrrole ring facilitates the reaction. commonorganicchemistry.com For less reactive aromatic systems, activators or more potent iodinating agents are often required. nih.govacs.org In the case of 1H-pyrrole-2-carbaldehyde, the inherent nucleophilicity of the ring is sufficient to react with iodine under appropriate conditions, often enhanced by an oxidizing agent.

Oxidative Iodination using Iodine and Oxidizing Agents (e.g., H₂O₂, NaOCl)

To enhance the efficacy of electrophilic iodination with molecular iodine, oxidizing agents are frequently employed. These agents convert iodide (I⁻) or I₂ into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). This strategy is effective for the iodination of a wide range of heterocyclic compounds, including substituted pyrroles and indoles. nih.gov

A well-documented procedure for the synthesis of this compound involves the use of iodine in combination with hydrogen peroxide (H₂O₂). In this method, 1H-pyrrole-2-carbaldehyde is treated with iodine and hydrogen peroxide in a solvent like glacial acetic acid. The reaction proceeds smoothly to afford the desired product in good yields. Other systems, such as sodium iodide (NaI) with meta-chloroperoxybenzoic acid (mCPBA), have also been successfully used for the oxidative iodination of pyrrole derivatives, demonstrating the versatility of this approach. nih.gov

Table 1: Oxidative Iodination of 1H-pyrrole-2-carbaldehyde

| Iodine Source | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| I₂ | H₂O₂ | Glacial Acetic Acid | 0°C to rt | 65–75% |

Utilization of Iodine Sources such as Pyridinium (B92312) Iodide Salts

Pyridinium iodide salts can serve as iodine sources in certain synthetic transformations. However, their application in the synthesis of pyrrole-2-carbaldehydes has primarily been demonstrated in cascade reactions starting from the pyridinium salts themselves, rather than as a direct iodinating agent for a preformed pyrrole ring. These reactions construct the pyrrole-2-carbaldehyde core and incorporate iodine in a single process. Notably, these methods have been reported to produce 4-iodopyrrole-2-carbaldehydes with high regioselectivity. researchgate.netacs.org A facile route using sodium iodide as the iodine source and sodium persulfate (Na₂S₂O₈) as an oxidant transforms pyridinium salts into 4-iodopyrrole-2-carbaldehydes, showcasing a step-economical strategy for accessing this specific isomer. acs.org

Formylation of Iodinated Pyrrole Precursors

An alternative strategy to direct iodination is the formylation of a 3-iodopyrrole precursor. This two-step approach involves first synthesizing 3-iodopyrrole and then introducing the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. jk-sci.comwikipedia.orgorganic-chemistry.org

The reaction involves treating the substrate with a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgchemistrysteps.com The electron-rich pyrrole ring attacks the Vilsmeier reagent. For pyrroles, this electrophilic substitution occurs preferentially at the C2 position due to the directing effect of the ring nitrogen. chemistrysteps.comchemtube3d.com Therefore, subjecting 3-iodopyrrole to Vilsmeier-Haack conditions is a viable route to this compound. The initial iminium salt adduct is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Table 2: Vilsmeier-Haack Formylation

| Substrate | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Electron-rich arene/heterocycle | DMF, POCl₃, H₂O | Vilsmeier reagent (chloroiminium ion) | Aryl/heteroaryl aldehyde | jk-sci.comwikipedia.orgchemistrysteps.com |

| Pyrrole | DMF, POCl₃, H₂O | Iminium salt at C2 | 1H-pyrrole-2-carbaldehyde | chemtube3d.comorgsyn.org |

Multicomponent and Cascade Reaction Pathways to Halogenated Pyrroles

Multicomponent and cascade reactions offer an efficient and atom-economical approach to synthesizing complex molecules like halogenated pyrroles from simple precursors in a single operation. bohrium.com20.210.105rsc.org These strategies are designed to build the pyrrole ring and incorporate necessary functional groups, including halogens, simultaneously, thereby avoiding lengthy, stepwise synthetic sequences.

Strategies for Pyrrole Ring Formation with Integrated Iodination

Several innovative methods have been developed that integrate pyrrole ring formation with iodination. These reactions often proceed through a series of sequential or parallel steps, including condensation, cyclization, and oxidation, where iodine can act as both a reactant and a catalyst. organic-chemistry.orgnih.gov

One notable strategy involves an iodine/copper-mediated oxidative annulation. In this approach, readily available starting materials such as aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters are combined in the presence of a copper catalyst, iodine, and oxygen. organic-chemistry.org The proposed mechanism includes a sequential iodination and Kornblum oxidation, followed by condensation, cyclization, and oxidative aromatization to furnish highly substituted pyrrole-2-carbaldehyde derivatives. This method demonstrates the de novo synthesis of the target scaffold with integrated C-H functionalization. organic-chemistry.org

Another powerful example is the cascade reaction of pyridinium salts, which undergoes a ring-contraction and regioselective C-H iodination. acs.org As mentioned previously, this process efficiently converts pyridinium salts into 4-iodopyrrole-2-carbaldehydes using sodium iodide as the iodine source, providing excellent yields and high regioselectivity for the 4-iodo isomer. acs.org While this specific method does not yield the 3-iodo isomer, it exemplifies the power of cascade reactions in constructing complex halogenated pyrroles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-pyrrole-2-carbaldehyde |

| N-Iodosuccinimide (NIS) |

| Hydrogen peroxide |

| Sodium hypochlorite (B82951) (NaOCl) |

| Sodium iodide |

| meta-chloroperoxybenzoic acid (mCPBA) |

| Pyridinium iodide |

| 4-Iodopyrrole-2-carbaldehyde |

| Sodium persulfate |

| 3-Iodopyrrole |

| N,N-dimethylformamide (DMF) |

Sequential Functionalization for Aldehyde and Iodine Introduction

A common and effective strategy for the synthesis of this compound involves a two-step sequential functionalization process. This method begins with the formylation of the pyrrole ring, followed by iodination of the resulting 1H-pyrrole-2-carbaldehyde.

The initial formylation is typically accomplished via the Vilsmeier-Haack reaction. orgsyn.org In this procedure, pyrrole is treated with a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). orgsyn.org The reaction is generally performed in a suitable solvent such as ethylene (B1197577) dichloride. orgsyn.org This electrophilic substitution reaction introduces a formyl group (-CHO) at the C2 position of the pyrrole ring, yielding 1H-pyrrole-2-carbaldehyde. orgsyn.org

An alternative approach to constructing the pyrrole ring itself, which can then be functionalized, is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. For the synthesis of precursors to 1H-pyrrole-2-carbaldehyde, 2,5-dimethoxytetrahydrofuran (B146720) is a frequently used starting material.

The following table summarizes a representative sequential synthesis procedure:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Vilsmeier-Haack Formylation | Pyrrole, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ethylene dichloride | 1H-pyrrole-2-carbaldehyde |

| 2 | Iodination | 1H-pyrrole-2-carbaldehyde, Iodine (I₂), Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid, 0°C | This compound |

Challenges in Regiocontrol and Isomer Separation

A significant challenge in the synthesis of this compound is achieving high regioselectivity. The pyrrole ring is susceptible to multiple substitutions, leading to the formation of undesired byproducts.

Methodologies for Pure Mono-iodinated Derivative Isolation

The separation of the desired mono-iodinated product from the reaction mixture containing unreacted starting material and various iodinated byproducts is a critical step. Several methodologies are employed to achieve the isolation of pure this compound.

Crystallization: Recrystallization is a common and effective technique for purifying the crude product. By dissolving the mixture in a suitable hot solvent and allowing it to cool slowly, the desired compound can crystallize out, leaving the impurities in the solution. orgsyn.org Petroleum ether is often used as a solvent for the recrystallization of pyrrole-2-carbaldehyde derivatives. orgsyn.org

Chromatography: Column chromatography is another powerful purification method. The crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase. The different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Extraction: Liquid-liquid extraction is used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. orgsyn.org Typically, the reaction mixture is quenched with a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine, and then extracted with an organic solvent such as dichloromethane (B109758) or ether. orgsyn.org

The following table outlines the common purification techniques:

| Purification Method | Description | Application |

| Crystallization | Separation of a solid compound from a solution by inducing crystal formation. | Isolation of the final product from reaction byproducts. |

| Column Chromatography | Separation of a mixture based on the differential adsorption of compounds to a stationary phase. | Purification of the crude product from closely related isomers. |

| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Initial work-up to remove inorganic impurities and unreacted reagents. |

Chemical Reactivity and Mechanistic Studies of 3 Iodo 1h Pyrrole 2 Carbaldehyde

Transformations Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site for transformations designed to build more complex molecular architectures. Its susceptibility to both nucleophilic attack and transition metal-catalyzed processes makes it a key handle for molecular elaboration.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols)

The iodine atom on the pyrrole (B145914) ring can be displaced by various nucleophiles. Although direct nucleophilic aromatic substitution on electron-rich pyrrole rings can be challenging, the presence of the electron-withdrawing aldehyde group facilitates these reactions. Thiols, in particular, are excellent nucleophiles for such transformations due to the high polarizability and charge-stabilizing ability of sulfur. nih.gov The reaction typically involves the attack of a nucleophile, such as a thiolate or an amine, on the carbon bearing the iodine, leading to the formation of a new carbon-nucleophile bond. nih.gov Thiols are generally more nucleophilic than amines and can react selectively in their presence. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds, and 3-Iodo-1H-pyrrole-2-carbaldehyde is an excellent substrate for these reactions. researchgate.net

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is a powerful method for creating biaryl structures. libretexts.org Research has shown that N-protected 3-iodo-2-formylpyrroles are highly effective substrates for these couplings. Specifically, 3-iodo-2-formyl-1-tosylpyrroles have been demonstrated to couple efficiently with a wide array of arylboronic acids. researchgate.net

A key advantage of this protocol is its broad substrate scope. The use of a PdCl₂(dppf) catalyst system enables the successful coupling of the iodopyrrole with electron-rich, electron-poor, sterically hindered, and heterocyclic arylboronic acids. researchgate.net This versatility makes it a crucial step in the synthesis of complex molecules. researchgate.net The general mechanism involves an oxidative addition of the iodopyrrole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Protecting the pyrrole nitrogen, for instance with a tosyl or SEM group, is often crucial to prevent side reactions like debromination or deiodination. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3-Iodo-2-formyl-1-tosylpyrrole with Various Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/Methanol | 95 |

| o-Nitrophenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/Methanol | 87 |

| p-Methoxyphenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/Methanol | 93 |

| p-Trifluoromethylphenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/Methanol | 90 |

| 2-Thienylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/Methanol | 85 |

Data sourced from studies on N-tosylated 3-iodopyrrole-2-carbaldehydes. researchgate.net

Beyond the Suzuki-Miyaura reaction, the reactivity of the C-I bond in this compound makes it a suitable partner for other palladium-catalyzed cross-couplings. These reactions are fundamental in modern organic synthesis for constructing diverse molecular frameworks. researchgate.netyoutube.com

Heck Coupling: This reaction couples the iodopyrrole with an alkene, replacing a vinylic hydrogen with the pyrrole moiety. youtube.com This would install an alkenyl group at the 3-position of the pyrrole.

Sonogashira Coupling: In this reaction, the iodopyrrole is coupled with a terminal alkyne, providing a direct route to 3-alkynylpyrrole derivatives. researchgate.netyoutube.com

Negishi Coupling: This involves the reaction of the iodopyrrole with an organozinc reagent. Negishi couplings are known for their high selectivity and rapid reaction rates. researchgate.net

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner to couple with the iodopyrrole. researchgate.net

While specific examples detailing these other couplings with this compound itself are not as prominently documented as the Suzuki reaction, the established reactivity of aryl iodides in these transformations suggests its potential as a viable substrate. researchgate.netorganic-chemistry.org

Copper-catalyzed or mediated reactions offer an alternative pathway for functionalizing the C-I bond. nih.gov While palladium catalysis is more common for cross-coupling, copper plays a significant role in certain transformations, including aminations and the formation of organocopper intermediates. In some systems, copper(I) iodide is used as a catalyst or reagent, where it can react with substrates like amines. nih.gov For instance, a Pd/Cu co-catalyzed system has been reported for cascade reactions involving aryl iodides to synthesize quinolinone derivatives. mdpi.com The interaction between the iodine on the pyrrole and a copper catalyst could facilitate an iodine-copper exchange, generating a pyrrolyl-copper species. This organometallic intermediate could then be used in subsequent coupling reactions, representing a pathway for organometallic synthesis.

Reactions of the Aldehyde Functionality

The aldehyde group at the 2-position of the pyrrole ring is an electrophilic site that readily undergoes a variety of well-established chemical transformations. Its reactivity is central to modifying the periphery of the pyrrole core.

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents, which converts the formyl group into a carboxyl group, yielding 3-Iodo-1H-pyrrole-2-carboxylic acid.

Reduction: The aldehyde is susceptible to reduction to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) can be employed to convert the aldehyde into a hydroxymethyl group, resulting in the formation of (3-Iodo-1H-pyrrol-2-yl)methanol.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by various nucleophiles. This can lead to the formation of a new carbon-carbon bond (e.g., in Grignard or Wittig reactions) or carbon-heteroatom bonds. For example, reaction with an amine can form an intermediate imine or Schiff base, which can be a step in more complex reaction sequences. nih.gov

Table 2: Common Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) | Carboxylic Acid |

| Reduction | Sodium borohydride | Primary Alcohol |

| Nucleophilic Addition | Amine (e.g., R-NH₂) | Imine (Schiff Base) |

Data based on general aldehyde reactivity.

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to the partially positive carbon atom of the carbonyl group. youtube.com This initial addition leads to the formation of a tetrahedral intermediate. nih.gov

Common nucleophiles that react with aldehydes include:

Cyanide ions (CN⁻): Leading to the formation of cyanohydrins.

Grignard reagents (R-MgX): Resulting in the formation of secondary alcohols after an acidic workup.

Hydride reagents (e.g., NaBH₄, LiAlH₄): Causing reduction to the corresponding primary alcohol.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Cyanide (NaCN/HCN) | Hydroxynitrile |

| Grignard Reagent (RMgX) | Secondary Alcohol |

| Hydride (NaBH₄) | Primary Alcohol |

Oxidation to Carboxylic Acid Derivatives (e.g., 3-Iodo-1H-pyrrole-2-carboxylic acid)

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-Iodo-1H-pyrrole-2-carboxylic acid. This transformation is a common reaction in organic chemistry and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this conversion include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Fehling's solution (Cu²⁺ in tartrate solution)

The reaction typically proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidant. For instance, with potassium permanganate, the reaction is often carried out in an acidic or basic medium.

Reduction to Primary Alcohol Derivatives (e.g., 3-Iodo-1H-pyrrole-2-methanol)

The aldehyde functional group can be reduced to a primary alcohol, 3-Iodo-1H-pyrrole-2-methanol. This is a fundamental transformation that is typically accomplished using hydride-based reducing agents.

Common reducing agents for this purpose include:

Sodium borohydride (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to afford the primary alcohol. Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions.

Condensation Reactions: Formation of Imines and Schiff Bases

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.com

The reaction is typically catalyzed by a small amount of acid. masterorganicchemistry.com The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by proton transfer and subsequent elimination of water to yield the imine. masterorganicchemistry.com These reactions are often reversible and can be driven to completion by removing the water as it is formed.

Table 2: Formation of an Imine from this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | Imine/Schiff Base |

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system and is generally highly reactive towards electrophilic aromatic substitution. However, the presence of the electron-withdrawing iodo and carbaldehyde groups at the 2 and 3-positions deactivates the ring towards electrophilic attack. Despite this deactivation, electrophilic substitution can still occur, with the position of substitution being influenced by the directing effects of the existing substituents.

In pyrrole itself, electrophilic substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion). youtube.com When the C2 position is occupied, substitution tends to occur at the C5 position. For this compound, the electronic environment suggests that electrophilic substitution, if it occurs, would likely be directed to the 5-position of the pyrrole ring.

Aromatization Reactions and Pyrrole Ring Modifications

Detailed Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is a result of the interplay between its functional groups. Mechanistic studies help to elucidate the step-by-step processes of its reactions.

Nucleophilic Addition: The mechanism of nucleophilic addition to the aldehyde group involves the formation of a tetrahedral intermediate. nih.gov The stability of this intermediate can be influenced by the electronic and steric properties of the substituents on the pyrrole ring.

Oxidation and Reduction: The mechanisms for the oxidation and reduction of the aldehyde group are well-established. Oxidation often proceeds through a hydrate (B1144303) intermediate, while reduction involves the direct transfer of a hydride ion.

Condensation Reactions: The formation of imines proceeds through a hemiaminal intermediate, with the rate-determining step often being the dehydration to the final product. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the pyrrole ring to form a resonance-stabilized carbocationic intermediate (sigma complex). The loss of a proton from this intermediate restores the aromaticity of the ring. The directing effects of the iodo and carbaldehyde groups are crucial in determining the regioselectivity of the reaction. youtube.com

Iodine as a Leaving Group: The iodine atom at the 3-position can potentially be replaced via nucleophilic aromatic substitution, although this is generally less facile on an electron-rich ring like pyrrole unless activated by strongly electron-withdrawing groups. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which significantly enhances its synthetic utility.

Advanced Spectroscopic and Structural Characterization of 3 Iodo 1h Pyrrole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Iodo-1H-pyrrole-2-carbaldehyde in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehyde and pyrrole (B145914) ring protons. The aldehyde proton (CHO) typically appears as a distinct singlet in the downfield region, generally between δ 9.4 and 9.7 ppm. The protons on the pyrrole ring show splitting patterns, such as doublets or triplets, due to J-coupling interactions with neighboring protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a similar compound, pyrrole-2-carboxaldehyde, shows the aldehyde proton at δ 9.504 ppm. The pyrrole protons appear at δ 7.185, 7.012, and 6.342 ppm, with coupling constants that help in their assignment. chemicalbook.com The specific chemical shifts for this compound would be influenced by the presence of the iodine atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbonyl carbon is readily identifiable by its characteristic downfield chemical shift. In related pyrrole-2-carboxaldehyde imine derivatives, the pyrrole ring carbons appear at approximately δ 109.8, 116.7, 123.7, and 130.7 ppm. researchgate.net The presence of the iodine atom at the 3-position in this compound would cause a significant downfield shift for the C3 carbon and influence the shifts of the other ring carbons.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a precise mass measurement of the molecular ion.

The fragmentation patterns observed in the mass spectrum are influenced by the substituents on the pyrrole ring. nih.gov In the case of 2-substituted pyrrole derivatives, typical fragmentation pathways involve the loss of small molecules or moieties from the molecular ion. nih.gov For this compound, potential fragmentation could include the loss of the iodine atom, the aldehyde group (as CO or CHO), or other characteristic cleavages of the pyrrole ring. The fragmentation of related 5-substituted 1H-tetrazole derivatives has shown characteristic losses of HN₃ or N₂ depending on the ionization mode. lifesciencesite.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would be expected to show a largely planar pyrrole ring. In a related compound, 4-iodo-1H-pyrrole-2-carbaldehyde, the molecule was found to be planar. researchgate.net Similarly, in the crystal structure of 4-(2-thienyl)-1H-pyrrole-2-carbaldehyde, both the pyrrole and thienyl rings were observed to be essentially planar. researchgate.net The planarity of the pyrrole ring in this compound is a key feature of its molecular architecture. In the solid state, molecules of similar 2-acylpyrroles often form centrosymmetric dimers through N—H···O hydrogen bonds, which helps to stabilize a syn-conformation. researchgate.net

Analysis of N-H⋯O Hydrogen Bonding and Centrosymmetric Dimer Formation

The molecular architecture of 2-acylpyrroles, including this compound, is profoundly influenced by strong intermolecular hydrogen bonding. These molecules possess both a proton donor (the N-H group of the pyrrole ring) and a proton acceptor (the carbonyl C=O group). This arrangement facilitates the formation of highly stable, doubly hydrogen-bonded cyclic dimers. researchgate.net

In the solid state, these molecules typically arrange themselves into centrosymmetric pairs. Each molecule in the dimer is linked to the other via a pair of N-H⋯O=C hydrogen bonds, creating a robust eight-membered ring system. This dimerization is a well-documented phenomenon in the crystal structures of 2-acylpyrroles. researchgate.net While specific crystallographic data for this compound is not publicly available, the structure of its isomer, 4-Iodo-1H-pyrrole-2-carbaldehyde, has been confirmed by X-ray crystallography to exhibit this planar, centrosymmetric dimer formation. researchgate.net This strong intermolecular interaction is a key factor in stabilizing the crystal lattice.

The geometric parameters of these hydrogen bonds are critical to their strength. Based on analyses of various 2-acylpyrrole crystal structures, the typical distance for the (N)H···O interaction is approximately 2.018 Å. researchgate.net

| Parameter | Description | Typical Value |

| Interaction Type | Intermolecular Hydrogen Bond | N-H⋯O=C |

| Structure | Centrosymmetric Dimer | Planar, cyclic |

| (N)H···O Distance | Distance between the pyrrole hydrogen and the carbonyl oxygen | ~2.018 Å researchgate.net |

This interactive table summarizes the key features of hydrogen bonding in 2-acylpyrroles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule like this compound. The spectrum is characterized by distinct bands corresponding to the vibrations of its specific chemical bonds.

The most prominent features are associated with the N-H group of the pyrrole ring and the C=O group of the aldehyde.

N-H Stretch: A characteristic band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. In the solid state, due to the strong N-H⋯O hydrogen bonding involved in dimer formation, this band would be broadened and shifted to a lower frequency compared to the free monomer.

C=O Stretch: The aldehyde carbonyl group gives rise to a strong, sharp absorption band. For 2-acylpyrroles, this C=O stretching vibration is typically observed in the range of 1680–1700 cm⁻¹.

C-I Stretch: The vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Pyrrole Ring Vibrations: The pyrrole ring itself has a set of characteristic stretching and bending vibrations for its C-H, C-C, and C-N bonds, which contribute to the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

| N-H | Stretching | 3200 - 3400 | Broadened and shifted to lower frequency in solid state due to H-bonding. |

| C=O (Aldehyde) | Stretching | 1680 - 1700 | Strong, sharp absorption. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak intensity. |

| C-N (Ring) | Stretching | 1300 - 1400 | Part of the ring fingerprint. |

| C-I | Stretching | 500 - 600 | In the far-infrared region. |

This interactive table outlines the expected vibrational frequencies for the key functional groups in this compound.

Conformational Analysis Studies

Investigation of Syn and Anti-Conformers of 2-Acylpyrroles

The rotational isomerism in 2-acylpyrroles arises from the rotation around the single bond connecting the pyrrole ring (at C2) and the carbonyl carbon of the aldehyde group. This rotation gives rise to two primary planar conformers: syn and anti. researchgate.net

The syn-conformer (also referred to as s-cis or cis) is the rotamer where the carbonyl group's oxygen atom is on the same side of the C-C bond as the pyrrole ring's nitrogen atom.

The anti-conformer (also referred to as s-trans or trans) is the rotamer where the carbonyl oxygen is on the opposite side of the C-C bond with respect to the nitrogen atom.

Theoretical calculations, such as Density Functional Theory (DFT), and experimental studies have consistently shown that for pyrrole-2-carbaldehyde and its derivatives, the planar syn-conformation is significantly more stable than the anti conformation. researchgate.net The energy barrier for the interconversion between these two conformers is substantial, indicating that they are distinct species at room temperature. researchgate.net The greater stability of the syn-conformer is attributed to more effective π-electron delocalization and the stabilizing interactions discussed in the following section. researchgate.net

Influence of Intramolecular and Intermolecular Hydrogen Bonding on Conformational Preferences

Hydrogen bonding plays a decisive role in dictating the conformational equilibrium of 2-acylpyrroles. The overwhelming preference for the syn-conformer is strongly linked to the molecule's ability to form intermolecular hydrogen-bonded dimers. researchgate.net The spatial arrangement of the syn-conformer perfectly pre-organizes the N-H and C=O groups for the formation of the stable centrosymmetric dimers described in section 4.3.2. This powerful intermolecular interaction effectively locks the molecule in the syn conformation, especially in the solid state. researchgate.netresearchgate.net

In addition to the dominant intermolecular forces, the possibility of a weak intramolecular hydrogen bond in the syn-conformer between the pyrrole N-H and the carbonyl oxygen has been considered. researchgate.net While the geometry is not ideal for a strong intramolecular bond, this interaction can still contribute a degree of stability to the syn form over the anti form, where such an interaction is impossible. In the liquid phase or in solution, where intermolecular dimerization is less prevalent, this intramolecular interaction helps maintain the preference for the syn conformation. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Iodo 1h Pyrrole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations have been widely applied to study pyrrole (B145914) derivatives, offering valuable information about their molecular and electronic properties.

Prediction of Molecular Geometry and Reactivity Descriptors

DFT calculations are instrumental in predicting the optimized molecular geometry of 3-iodo-1H-pyrrole-2-carbaldehyde. These calculations typically involve minimizing the energy of the molecule to find its most stable three-dimensional structure. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. For instance, in related 2-acylpyrroles, DFT studies have been used to determine the planarity of the molecule and the orientation of the acyl group relative to the pyrrole ring. researchgate.net

Reactivity descriptors, derived from the electronic structure, provide a quantitative measure of a molecule's chemical behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index. A smaller HOMO-LUMO gap generally indicates higher reactivity. For a series of pyrrole-imidazole derivatives, DFT calculations have shown that these molecules can act as strong electrophiles, a property that can be inferred for this compound due to the presence of the electron-withdrawing aldehyde and iodo groups. researchgate.net

Table 1: Illustrative Reactivity Descriptors for a Pyrrole Derivative

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.0 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 4.25 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 4.01 eV | Indicates the electrophilic character of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Specific experimental or computational studies on this compound are required for precise values.

Calculation of Energetic Profiles for Conformational Isomerism and Reaction Pathways

The presence of the formyl group at the 2-position of the pyrrole ring introduces the possibility of conformational isomerism, specifically concerning the orientation of the C=O bond relative to the pyrrole ring (syn and anti-conformers). DFT calculations can be employed to determine the energetic profiles of these conformers, identifying the most stable isomer and the energy barrier for interconversion. For 2-acylpyrroles, it has been found that the syn-conformation is often stabilized by the formation of intermolecular hydrogen-bonded dimers. researchgate.net

Furthermore, DFT is a valuable tool for mapping out the energetic pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction mechanism and activation energies can be elucidated. This is particularly relevant for understanding its utility in cross-coupling reactions, where the C-I bond is cleaved.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning the electron density of a molecule to define atoms and the bonds between them. researchgate.netmdpi.com This analysis allows for the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs).

QTAIM analysis can reveal the nature of intramolecular interactions, such as hydrogen bonds and other weak interactions, which can influence the conformation and stability of the molecule. For instance, in pyrrole-imidazole derivatives, QTAIM has been used to confirm the presence and strength of intramolecular hydrogen bonds. researchgate.net In this compound, QTAIM could be used to characterize the C-I bond, the C=O double bond, and potential intramolecular interactions involving the pyrrole N-H group.

Table 2: Illustrative QTAIM Parameters for a C-I Bond

| Parameter | Value (a.u.) | Interpretation |

| Electron Density (ρ) | ~0.1 | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Suggests a closed-shell interaction (ionic character). |

| Total Energy Density (H(r)) | < 0 | Indicates a degree of covalent character. |

Note: These values are illustrative for a typical carbon-iodine bond and would require specific QTAIM calculations for this compound.

Predictive Models for Chemical Properties and Interactions

Computational models can be developed to predict various chemical properties and interactions of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate chemical structure with biological activity or physical properties.

By calculating a range of molecular descriptors for this compound, it is possible to use pre-existing QSAR/QSPR models to predict properties such as solubility, lipophilicity, and potential biological activities. For instance, the electrophilic nature of this compound, as suggested by its structure, makes it a candidate for forming covalent bonds with biological nucleophiles, a feature that can be explored through predictive modeling. These predictive models are particularly valuable in the early stages of drug discovery and material science for screening large numbers of compounds and prioritizing them for synthesis and experimental testing.

Applications of 3 Iodo 1h Pyrrole 2 Carbaldehyde As a Strategic Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The dual reactivity of 3-iodo-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for the synthesis of various fused and polycyclic heterocyclic systems. The iodine atom can participate in cross-coupling reactions, while the aldehyde group can undergo condensations, reductions, and oxidations, providing multiple pathways for ring formation and functionalization.

A significant application of this compound is in the synthesis of the pyrrolo[2,1-f] Current time information in Bangalore, IN.organic-chemistry.orgtriazine core structure. nih.gov This heterocyclic system is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including antiviral agents like Remdesivir. nih.gov

One synthetic approach involves a multi-step sequence starting from this compound. The process begins with the conversion of the aldehyde to a nitrile, typically through a one-pot, two-step reaction via an oxime intermediate. nih.gov The resulting 3-iodo-1H-pyrrole-2-carbonitrile then undergoes electrophilic N-amination, followed by cyclization with an appropriate orthoformate to yield the desired pyrrolo[2,1-f] Current time information in Bangalore, IN.organic-chemistry.orgtriazine framework. nih.gov This methodology highlights the strategic use of the iodo- and carbaldehyde functionalities to construct the complex triazine ring system.

Table 1: Key Steps in the Synthesis of Pyrrolo[2,1-f] Current time information in Bangalore, IN.organic-chemistry.orgtriazine from this compound

| Step | Reactant(s) | Product | Key Transformation |

| 1 | This compound | 3-Iodo-1H-pyrrole-2-carbonitrile | Conversion of aldehyde to nitrile via an oxime |

| 2 | 3-Iodo-1H-pyrrole-2-carbonitrile | N-amino-3-iodo-1H-pyrrole-2-carbonitrile | Electrophilic N-amination |

| 3 | N-amino-3-iodo-1H-pyrrole-2-carbonitrile, Triethyl orthoformate | Pyrrolo[2,1-f] Current time information in Bangalore, IN.organic-chemistry.orgtriazine derivative | Cyclization to form the triazine ring |

The reactivity of this compound also lends itself to the synthesis of other important nitrogen-containing heterocyclic systems such as indolizines and pyrido[1,2-a]indoles. These scaffolds are present in various natural products and pharmacologically active molecules.

While direct, detailed examples of the synthesis of indolizine (B1195054) and pyrido[1,2-a]indole systems starting specifically from this compound are not extensively documented in the provided search results, the general reactivity of substituted pyrroles suggests plausible synthetic routes. For instance, the aldehyde functionality can be used to introduce a two-carbon unit, which can then undergo cyclization with the pyrrole (B145914) nitrogen to form the indolizine core. Similarly, palladium-catalyzed coupling reactions at the iodine-bearing carbon, followed by intramolecular cyclization strategies, could lead to the formation of pyrido[1,2-a]indole derivatives. The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through intramolecular nucleophilic aromatic substitution, showcasing a relevant synthetic strategy. rsc.org

The versatility of this compound extends to the synthesis of a broader range of fused and polycyclic pyrrole derivatives. mdpi.com The combination of the aldehyde and iodo groups allows for sequential or tandem reactions to build complex molecular frameworks. For example, the aldehyde can be transformed into various functional groups that can then participate in intramolecular cyclization reactions with a substituent introduced at the 3-position via a cross-coupling reaction. This approach provides access to a diverse library of novel heterocyclic compounds with potential applications in various fields of chemical research.

Precursor to Natural Product Analogs and Specialty Chemicals

This compound serves as a key intermediate in the synthesis of analogs of natural products and other specialty chemicals. Many natural products containing a pyrrole core exhibit significant biological activity, and the ability to synthesize analogs is crucial for developing new therapeutic agents and understanding their mechanisms of action. The reactivity of the iodo group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of a wide variety of substituents, enabling the creation of diverse libraries of natural product analogs.

Role in the Synthesis of Functional Materials and Dyes

The pyrrole scaffold is a component of many functional materials and dyes due to its electronic properties. This compound can be utilized as a starting material for the synthesis of novel functional dyes. researchgate.net The aldehyde group can be readily condensed with various nucleophiles to form Schiff bases and other conjugated systems, while the iodine atom can be used to introduce other functional groups that can tune the electronic and optical properties of the resulting molecules. This allows for the rational design and synthesis of dyes with specific absorption and emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net

Derivatization for Exploration of Structure-Activity Relationships in Chemical Research

A significant application of this compound in chemical research is its use in the systematic derivatization of the pyrrole core to explore structure-activity relationships (SAR). By modifying the substituents at both the 2- and 3-positions, researchers can investigate how changes in the molecular structure affect the biological activity or material properties of the resulting compounds. The aldehyde group can be converted to a variety of other functionalities, such as carboxylic acids, alcohols, or amines, while the iodine atom provides a handle for introducing a wide range of aryl, heteroaryl, or alkyl groups through cross-coupling reactions. This systematic approach is fundamental to the process of drug discovery and materials development.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-1H-pyrrole-2-carbaldehyde?

The synthesis of this compound typically involves iodination of pyrrole derivatives or formylation of iodinated precursors. For example, a general approach involves reacting pyrrole-2-carbaldehyde derivatives with iodine sources such as pyridinium iodide salts under mild conditions. In one protocol, pyridinium iodide salts are used to introduce iodine at the 3-position of the pyrrole ring, followed by oxidation or formylation steps to yield the aldehyde group. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity and yield . Alternative methods include coupling reactions with iodobenzene derivatives, as seen in the synthesis of structurally similar compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, where iodinated benzoyl chlorides are employed .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR are critical for identifying the aldehyde proton (δ ~9.4–9.7 ppm) and iodine-induced deshielding effects on adjacent protons. For example, in analogous compounds like 5-cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.40 ppm, while pyrrole ring protons show distinct coupling patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. The iodine atom’s heavy atom effect facilitates phase determination, and bond lengths/angles are analyzed to confirm regiochemistry .

Q. What are the key spectroscopic features of this compound?

Key features include:

- IR Spectroscopy : A strong absorption band near 1680–1700 cm corresponding to the aldehyde carbonyl group.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with precise mass matching the calculated value (e.g., CHINO: 208.9404).

- NMR : Distinct singlet for the aldehyde proton (δ 9.4–9.7 ppm) and splitting patterns for pyrrole ring protons (e.g., doublets or triplets due to J-coupling) .

Advanced Research Questions

Q. How to address discrepancies in NMR data when synthesizing derivatives of this compound?

Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl, DMSO-d) and compare with literature values for similar compounds. For example, in DMSO-d, the aldehyde proton of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives appears upfield due to hydrogen bonding .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals and verify connectivity.

- Control Experiments : Replicate synthetic steps with purified intermediates to isolate contamination sources .

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

Key steps include:

- Data Collection : High-resolution diffraction data (≤ 0.8 Å) is essential for resolving iodine’s electron density.

- Parameterization : Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) of the iodine atom to avoid overfitting.

- Validation Tools : Leverage CheckCIF to identify outliers in bond lengths/angles and R1/wR2 values. For macromolecular analogs, SHELXPRO can interface with refinement pipelines .

Q. How to optimize the yield of this compound under varying reaction conditions?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance iodine incorporation but may require inert atmospheres to prevent aldehyde oxidation.

- Catalyst Screening : Palladium or copper catalysts can improve cross-coupling efficiency in multi-step syntheses.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, as demonstrated in the synthesis of 1-methyl-5-(3-methylpentan-2-yl)-1H-pyrrole-2-carbaldehyde (86% yield at 25°C) .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., unexpected NMR shifts), cross-validate with alternative techniques (e.g., X-ray vs. DFT calculations) and consult domain-specific databases like NIST Chemistry WebBook for reference spectra .

- Synthetic Scalability : While small-scale syntheses (e.g., 1–5 g) are common in academic settings, scale-up requires addressing iodine’s volatility and toxicity through closed-system reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.